1,1'-Biphenyl, 4-(ethoxymethyl)-
Description
1,1’-Biphenyl, 4-(ethoxymethyl)- is an organic compound with the molecular formula C15H16O and a molecular weight of 212.28694. It is a derivative of biphenyl, where one of the phenyl rings is substituted with an ethoxymethyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Properties
CAS No. |
192128-56-6 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-(ethoxymethyl)-4-phenylbenzene |
InChI |
InChI=1S/C15H16O/c1-2-16-12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
InChI Key |
AFJNOHQSQSKZAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Biphenyl, 4-(ethoxymethyl)- can be synthesized through several methods. One common approach involves the reaction of 4-bromomethylbiphenyl with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the ethoxymethyl group.
Industrial Production Methods
In industrial settings, the production of 1,1’-Biphenyl, 4-(ethoxymethyl)- typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4-(ethoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Organic Synthesis
1,1'-Biphenyl, 4-(ethoxymethyl)- serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical reactions that can lead to the formation of more complex organic molecules.
Reactivity and Mechanism
- The ethoxymethyl group enhances nucleophilicity, making it suitable for nucleophilic substitution reactions.
- It can participate in cross-coupling reactions, such as Suzuki and Heck reactions, which are essential for constructing biaryl compounds.
Pharmaceutical Applications
This compound has been investigated for its potential in drug development due to its ability to modify biological targets.
Case Study: Anticancer Properties
Research has indicated that derivatives of biphenyl compounds exhibit anticancer activity. A study conducted on various biphenyl derivatives showed that certain modifications can enhance their efficacy against cancer cell lines. The ethoxymethyl group may contribute to improved solubility and bioavailability of the drug candidates .
Material Science
In material science, 1,1'-Biphenyl, 4-(ethoxymethyl)- is utilized in the production of polymers and resins with tailored properties.
Applications in Polymer Chemistry
- It can be used as a monomer in the synthesis of high-performance polymers.
- The compound's unique structure allows for the development of materials with specific thermal and mechanical properties.
Chemical Biology
The compound is also employed in chemical biology to study biochemical pathways and molecular interactions.
Research suggests that biphenyl compounds can interact with various enzymes and receptors, potentially modulating their activity. For instance:
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4-(ethoxymethyl)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1,1’-Biphenyl, 4-(ethoxymethyl)- can be compared with other biphenyl derivatives, such as:
1,1’-Biphenyl, 4-methyl-: Similar structure but with a methyl group instead of an ethoxymethyl group.
1,1’-Biphenyl, 4-ethyl-: Contains an ethyl group instead of an ethoxymethyl group.
1,1’-Biphenyl, 4-methoxymethyl-: Features a methoxymethyl group instead of an ethoxymethyl group.
The uniqueness of 1,1’-Biphenyl, 4-(ethoxymethyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Biological Activity
1,1'-Biphenyl, 4-(ethoxymethyl)-, also known by its CAS number 192128-56-6, is a biphenyl derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H16O
- Molecular Weight : 228.29 g/mol
- IUPAC Name : 1,1'-Biphenyl, 4-(ethoxymethyl)-
Biological Activity Overview
Research has indicated that 1,1'-Biphenyl, 4-(ethoxymethyl)- exhibits various biological activities including antimicrobial and anti-inflammatory properties. The compound's effectiveness against different pathogens and its potential as a therapeutic agent are highlighted in various studies.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. Notably:
- Mechanism of Action : The compound disrupts bacterial cell membranes and inhibits key metabolic enzymes essential for bacterial survival. This mechanism is similar to that observed in other biphenyl derivatives known for their antibacterial effects .
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of several biphenyl derivatives against Gram-positive and Gram-negative bacteria. The results showed that 1,1'-Biphenyl, 4-(ethoxymethyl)- had significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <0.25 |
| Escherichia coli | 1–4 |
| Pseudomonas aeruginosa | 2–8 |
These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .
Anti-inflammatory Properties
In addition to its antimicrobial activity, 1,1'-Biphenyl, 4-(ethoxymethyl)- has demonstrated anti-inflammatory effects in vitro. Studies have shown that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages.
The anti-inflammatory mechanism is believed to involve the inhibition of NF-κB signaling pathways and the downregulation of cyclooxygenase (COX) enzymes .
Research Findings
A comprehensive review of literature reveals multiple studies focusing on the biological evaluation of biphenyl derivatives. Key findings include:
- Antimicrobial Testing : A series of derivatives were tested for their inhibitory activities against DNA gyrase and topoisomerase IV from E. coli, with some showing low nanomolar IC50 values .
- Cytotoxicity Assessments : In cancer cell lines such as LNCaP (prostate cancer), treatment with biphenyl derivatives led to significant apoptosis induction through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
